molecular formula C15H22ClNSe B14520640 1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride CAS No. 62959-38-0

1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride

Cat. No.: B14520640
CAS No.: 62959-38-0
M. Wt: 330.8 g/mol
InChI Key: YSLQOWSJOCXSOL-UHFFFAOYSA-N
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Description

1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride is a compound with a complex structure that includes a cyclohexane ring, a selenium-containing group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of cyclohexanone with 4-methylphenylselenyl chloride to form an intermediate, which is then reacted with ammonia to introduce the amine group. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are often employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The selenium group can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to remove the selenium group or to convert the amine to a secondary or tertiary amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can produce secondary amines.

Scientific Research Applications

1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other selenium-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying selenium’s biological roles and effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its selenium content, which is known for its antioxidant properties.

    Industry: It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The selenium group can participate in redox reactions, influencing cellular oxidative stress levels. The amine group can interact with various biological molecules, potentially affecting signaling pathways and metabolic processes.

Comparison with Similar Compounds

    1-(4-Methylphenyl)cyclohexan-1-amine;hydrochloride: Lacks the selenium group, making it less reactive in redox reactions.

    1-[2-(4-Methylphenyl)thioethenyl]cyclohexan-1-amine;hydrochloride: Contains a sulfur group instead of selenium, which can alter its chemical and biological properties.

Uniqueness: 1-[2-(4-Methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride is unique due to the presence of the selenium group, which imparts distinct redox properties and potential biological activities not found in similar compounds with sulfur or without the selenium group.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62959-38-0

Molecular Formula

C15H22ClNSe

Molecular Weight

330.8 g/mol

IUPAC Name

1-[2-(4-methylphenyl)selanylethenyl]cyclohexan-1-amine;hydrochloride

InChI

InChI=1S/C15H21NSe.ClH/c1-13-5-7-14(8-6-13)17-12-11-15(16)9-3-2-4-10-15;/h5-8,11-12H,2-4,9-10,16H2,1H3;1H

InChI Key

YSLQOWSJOCXSOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Se]C=CC2(CCCCC2)N.Cl

Origin of Product

United States

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